molecular formula C22H28N6O2 B5617789 1,1'-(1,4-dioxo-1,4-butanediyl)bis[4-(2-pyridinyl)piperazine]

1,1'-(1,4-dioxo-1,4-butanediyl)bis[4-(2-pyridinyl)piperazine]

Cat. No. B5617789
M. Wt: 408.5 g/mol
InChI Key: LPRKHLJLLCEMOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bis(piperazine)-linked compounds often involves regioselective protocols and careful choice of reaction conditions to achieve the desired linkage and substituents. For instance, regioselective synthesis methods have been developed for bis(pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines) linked to benzofuran units via piperazine spacers, showcasing the intricacy of synthesizing such molecules and the importance of DFT calculations for understanding regioselectivity in these reactions (Sanad et al., 2021).

Molecular Structure Analysis

The molecular structure of bis(piperazine)-linked compounds can be quite complex, often requiring advanced techniques like X-ray diffraction (XRD) analysis for elucidation. The structure of hydrolysis products, for instance, has been established through XRD, highlighting the molecular intricacy of such compounds and their potential for further chemical modification (Sayapin et al., 2016).

Chemical Reactions and Properties

Bis(piperazine)-linked compounds participate in a variety of chemical reactions, serving as precursors for the synthesis of diverse molecular architectures. For example, they can undergo cycloaddition reactions, Mannich reactions, and reactions with active methylene compounds, leading to a wide range of derivatives with potentially useful properties (Mekky et al., 2020).

properties

IUPAC Name

1,4-bis(4-pyridin-2-ylpiperazin-1-yl)butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2/c29-21(27-15-11-25(12-16-27)19-5-1-3-9-23-19)7-8-22(30)28-17-13-26(14-18-28)20-6-2-4-10-24-20/h1-6,9-10H,7-8,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRKHLJLLCEMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCC(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione

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